Dipentamethylenethiuram tetrasulfide

概要

説明

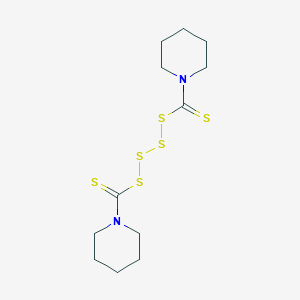

ジペンタメチレンチウラムテトラスルフィドは、化学式C12H20N2S6を持つ有機化合物です。ゴム産業では、加硫促進剤として一般的に使用されています。 この化合物は、白から淡黄色の粉末として現れ、水には事実上不溶です .

準備方法

ジペンタメチレンチウラムテトラスルフィドは、通常、ピペリジン誘導体と硫黄を反応させることによって合成されます。 一般的な方法の1つは、硫黄とテトラメチルチウラムジスルフィドを制御された条件下で反応させることです . 工業生産方法は、商業用途に必要な純度と一貫性を確保しながら、同様の合成ルートを大規模に採用することが多いです .

化学反応の分析

Role in Vulcanization and Disulfide Metathesis

DPTT accelerates sulfur-based vulcanization by participating in dynamic disulfide exchange reactions. Studies show it facilitates metathesis between disulfides and polysulfides in rubber matrices .

Key findings :

-

In chloroprene rubber solutions with CuCl₂ catalyst, DPTT induces disulfide metathesis, reducing number-average molecular weight () from to g/mol over 12 hours .

-

Activation energy for disulfide metathesis varies with solvent polarity:

| Reaction Parameter | Value |

|---|---|

| (initial) | |

| (after 12 h) | |

| Activation Energy (CH₃CN) | 22.3 kJ/mol |

| Activation Energy (C₇H₁₆) | 172.3 kJ/mol |

Polysulfide Scavenging in Lithium-Sulfur Batteries

DPTT suppresses the polysulfide shuttle effect by reacting with lithium polysulfides (Li₂Sₓ, 4 ≤ x ≤ 8) :

Electrochemical performance :

-

Cells with 4 wt% DPTT additive show:

| Metric | Value |

|---|---|

| Initial Capacity | 1,227.6 mAh/g |

| Retained Capacity | 914.7 mAh/g |

| Cycle Count | 250 |

Metal Coordination and Reductive Fission

DPTT reacts with transition metals like nickel, forming lipophilic complexes that enhance metal bioavailability :

-

Partition coefficients () for Ni²⁺ complexes:

The tetrasulfide bond undergoes reductive fission in biological systems, generating dithiocarbamate ligands that chelate metals .

Structural Influence on Reactivity

科学的研究の応用

Vulcanization Accelerator in Rubber Production

Overview:

DPTT plays a crucial role in the vulcanization process of rubber, enhancing its mechanical properties and durability. It facilitates the crosslinking of rubber polymers, which is essential for producing high-quality elastomers.

Case Study:

A study demonstrated that DPTT significantly improves the curing process rate of rubber compounds when used in conjunction with other accelerators. The optimized formulations led to better mechanical properties and aging resistance of the vulcanized rubber, making it suitable for various industrial applications .

Table 1: Effects of DPTT on Rubber Properties

| Property | Control Sample | Sample with DPTT |

|---|---|---|

| Tensile Strength (MPa) | 20.5 | 25.8 |

| Elongation at Break (%) | 400 | 450 |

| Hardness (Shore A) | 60 | 65 |

Electrolyte Additive in Lithium-Sulfur Batteries

Overview:

DPTT has been identified as an effective electrolyte additive in lithium-sulfur batteries, addressing the notorious "shuttle effect" that hampers battery performance.

Case Study:

Research indicated that incorporating DPTT into the electrolyte formulation enhanced capacity retention and rate performance of lithium-sulfur batteries. Specifically, a battery with a 4 wt% DPTT additive exhibited an initial capacity of 1227.6 mA h g⁻¹ and maintained a capacity of 914.7 mA h g⁻¹ after 250 cycles at a rate of 0.5 C .

Table 2: Performance Metrics of Lithium-Sulfur Batteries with DPTT

| Parameter | Without DPTT | With DPTT (4 wt%) |

|---|---|---|

| Initial Capacity (mA h g⁻¹) | 950 | 1227.6 |

| Capacity Retention after 250 cycles (mA h g⁻¹) | 600 | 914.7 |

Occupational Health and Safety

Overview:

DPTT has been implicated in occupational hand dermatitis due to its use in rubber products like gloves. Understanding its allergenic potential is essential for improving workplace safety.

Case Study:

A comprehensive study found that over 40% of individuals exposed to thiuram compounds, including DPTT, developed allergic reactions, particularly among workers handling rubber gloves . The research highlighted the need for better manufacturing practices to reduce exposure risks.

作用機序

ジペンタメチレンチウラムテトラスルフィドの作用機序は、硫黄含有化合物と相互作用する能力に関係しています。 加硫の文脈では、それは触媒として作用し、ポリマー鎖間の架橋の形成を促進し、それによってゴムの弾性と強度を高めます . リチウム硫黄電池では、リチウムポリサルファイドのスカベンジャーとして作用し、電池の性能と寿命を向上させています .

類似化合物との比較

ジペンタメチレンチウラムテトラスルフィドは、その特定の化学構造と特性により、類似の化合物の中でユニークです。類似の化合物には以下が含まれます。

テトラメチルチウラムジスルフィド: 別の加硫促進剤ですが、硫黄含有量が異なります。

テトラエチルチウラムジスルフィド: 同様の用途に使用されていますが、反応性と特性が異なります。

ジチオカルバメート: 農業や産業においてさまざまな用途を持つ、より幅広いクラスの化合物です.

ジペンタメチレンチウラムテトラスルフィドは、その高い硫黄含有量と特定の反応性により、強い硫黄相互作用を必要とする用途に特に効果的です。

生物活性

Dipentamethylenethiuram tetrasulfide (DPTT) is an organic compound widely recognized for its applications in the rubber industry as a vulcanization accelerator. Its chemical formula is C12H20N2S6, and it appears as a white to light yellow powder. Beyond its industrial uses, DPTT has garnered attention for its biological activities, particularly its antioxidant properties and potential implications in various health-related contexts.

DPTT exhibits significant antioxidant activity , which suggests its potential role in mitigating oxidative stress. This property is crucial in various biochemical pathways that involve the protection of cells from oxidative damage, which can lead to chronic diseases and aging processes. The compound's mechanism includes:

- Scavenging Reactive Oxygen Species (ROS) : DPTT can neutralize harmful free radicals, thereby reducing oxidative stress.

- Modulation of Cell Signaling Pathways : It may influence pathways related to inflammation and cell survival.

Antioxidant Properties

Research indicates that DPTT's antioxidant effects can help prevent cellular damage caused by oxidative stress. This has implications for conditions such as cardiovascular diseases, neurodegenerative disorders, and cancer .

Allergic Reactions

DPTT is also recognized for its role as an allergen, particularly in occupational settings. It is a component of the thiuram mix used in patch testing for allergic contact dermatitis. Studies have shown that exposure to DPTT can lead to increased histamine release and cell-mediated immunity responses, resulting in allergic reactions among individuals who come into contact with products containing this compound, such as rubber gloves .

Case Studies

- Occupational Dermatitis :

- Lithium-Sulfur Batteries :

- A novel application of DPTT was explored in lithium-sulfur (Li-S) batteries, where it acted as an electrolyte additive. The study demonstrated that DPTT effectively mitigated the "shuttle effect" in Li-S batteries by converting lithium polysulfides into more stable forms, thus enhancing battery performance .

Table 1: Summary of Biological Activities of DPTT

Toxicity and Environmental Impact

DPTT is noted for its toxicity to aquatic life, raising concerns about environmental safety. The compound's long-lasting effects on ecosystems necessitate careful handling and disposal practices.

特性

IUPAC Name |

(piperidine-1-carbothioyltrisulfanyl) piperidine-1-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2S6/c15-11(13-7-3-1-4-8-13)17-19-20-18-12(16)14-9-5-2-6-10-14/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDRMZTXEFFQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)SSSSC(=S)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044789 | |

| Record name | Bis(piperidinothiocarbonyl) tetrasulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White to off-white powder; [R.T. Vanderbilt MSDS] | |

| Record name | Methanethione, 1,1'-tetrathiobis[1-(1-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentamethylenethiuram tetrasulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-54-7 | |

| Record name | Dipentamethylenethiuram tetrasulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiuram MT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiuram MT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanethione, 1,1'-tetrathiobis[1-(1-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(piperidinothiocarbonyl) tetrasulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(piperidinothiocarbonyl) tetrasulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTAMETHYLENETHIURAM TETRASULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX3WH7S23F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。